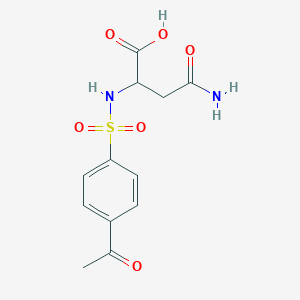

2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]-4-amino-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6S/c1-7(15)8-2-4-9(5-3-8)21(19,20)14-10(12(17)18)6-11(13)16/h2-5,10,14H,6H2,1H3,(H2,13,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGGIKOTVXGKEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

what is the mechanism of action of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

An In-depth Technical Guide to the Core Mechanism of Action: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Foreword for the Research Professional

This document provides a detailed mechanistic evaluation of the compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. As this molecule is not extensively characterized in public-domain literature under this specific nomenclature, this guide synthesizes data from structurally analogous compounds and foundational principles of medicinal chemistry. The analysis is grounded in the well-established roles of its core chemical moieties: the sulfonamide group, the amino acid-like scaffold, and the substituted aromatic ring. The primary hypothesis presented herein is that this compound functions as a metalloenzyme inhibitor, with a high probability of targeting Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs). This guide is structured to provide the practicing scientist with the foundational theory, actionable experimental protocols for validation, and a framework for future research.

Molecular Deconstruction and Mechanistic Hypothesis

The structure of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid strongly suggests a function as a competitive inhibitor of zinc-dependent metalloenzymes. This assertion is based on the established roles of its constituent chemical functionalities.

-

The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone in medicinal chemistry, recognized as a highly effective Zinc-Binding Group (ZBG) . The nitrogen and one of the oxygen atoms of the sulfonamide can form a bidentate chelate with the Zn²⁺ ion located in the catalytic center of metalloenzymes, effectively displacing a water molecule essential for catalysis and thereby inhibiting the enzyme's function.[1][2]

-

The Amino Acid Scaffold (Asparagine Derivative): The core of the molecule, 2-sulfonamido-3-carbamoylpropanoic acid, is a derivative of the amino acid L-asparagine. This scaffold is not merely a linker; its stereochemistry and functional groups (the carboxylic acid and the carbamoyl group) are critical for orienting the molecule within the enzyme's active site. These groups can form crucial hydrogen bonds and electrostatic interactions with amino acid residues on the enzyme backbone, enhancing both binding affinity and selectivity.[2][3]

-

The 4-Acetylphenyl Group: This hydrophobic moiety is positioned to interact with specific sub-pockets within the enzyme's active site, most notably the S1' pocket in Matrix Metalloproteinases.[2][4] The precise nature of this substituent is a key determinant of inhibitor potency and selectivity across different enzyme isoforms. The acetyl group, with its ketone functionality, can serve as a hydrogen bond acceptor, further anchoring the inhibitor within the pocket.

Based on this analysis, a dual-target hypothesis is proposed: the compound likely exhibits inhibitory activity against both Matrix Metalloproteinases and Carbonic Anhydrases.

Primary Target Class I: Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases crucial for the degradation and remodeling of the extracellular matrix (ECM). Their dysregulation is a hallmark of numerous pathologies, including tumor invasion, arthritis, and cardiovascular diseases.[1] Sulfonamide-based molecules have been extensively developed as MMP inhibitors (MMPis).[2][5]

Proposed Binding Mechanism

The inhibition of MMPs by 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is predicated on a multi-point interaction model within the enzyme's active site cleft:

-

Zinc Chelation: The sulfonamide group acts as the primary anchor, coordinating directly with the catalytic Zn²⁺ ion.

-

Hydrogen Bonding: The amide and carboxylate groups of the amino acid backbone form hydrogen bonds with conserved residues in the enzyme, providing stability.

-

S1' Pocket Occupancy: The 4-acetylphenyl group extends into the deep, hydrophobic S1' specificity pocket of the MMP. This interaction is critical for affinity and is a primary driver of selectivity among different MMPs.[2][4] The proper fit of this group is essential for potent inhibition.

Caption: Hypothetical binding mode of the inhibitor within an MMP active site.

Primary Target Class II: Carbonic Anhydrases (CAs)

CAs are ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in a vast array of physiological processes, and specific isoforms, such as CA IX and XII, are overexpressed in various tumors and are linked to cancer progression. Unsubstituted sulfonamides are the archetypal inhibitors of CAs.[6][7]

Evidence from Structural Analogs

The compound 4-acetamidobenzenesulfonamide, which shares the acetylated sulfonamide core, is a known inhibitor of multiple human CA isoforms.[7] This strongly supports the hypothesis that 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid will also exhibit CA inhibitory activity.

| Isoform | Inhibition Constant (Kᵢ) |

| hCA II | 246 nM |

| hCA IX | 135 nM |

| hCA XII | 49 nM |

| Caption: Inhibition data for the related compound 4-Acetamidobenzenesulfonamide against human (h) Carbonic Anhydrase isoforms.[7] |

The potential for a single compound to inhibit both MMPs and CAs presents an attractive therapeutic strategy, particularly in oncology, where both enzyme families contribute to tumor growth and metastasis.[6]

Experimental Validation Framework

To validate the proposed mechanisms, a tiered experimental approach is necessary. The following protocols describe standard, robust assays for determining inhibitory activity against the hypothesized target classes.

Experimental Workflow

The logical flow of investigation begins with direct biochemical assays against isolated enzymes to determine potency (IC₅₀) and confirm the mechanism. This is followed by cell-based assays to assess efficacy in a more complex biological context.

Caption: A streamlined workflow for validating the proposed mechanism of action.

Protocol 1: MMP-2 Fluorogenic Inhibition Assay

-

Principle: This assay measures the ability of the test compound to inhibit the cleavage of a fluorogenic MMP substrate. When the substrate is cleaved by active MMP-2, a fluorophore is released from a quencher, resulting in an increase in fluorescence.

-

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂, 0.05% Brij-35.

-

Enzyme: Recombinant human MMP-2, activated with APMA (4-aminophenylmercuric acetate) as per manufacturer's instructions. Dilute to 2X final concentration (e.g., 2 nM) in Assay Buffer.

-

Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (a common fluorogenic MMP substrate). Dilute to 2X final concentration (e.g., 10 µM) in Assay Buffer.

-

Test Compound: Prepare a 10 mM stock in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of 2X enzyme solution to each well.

-

Add 25 µL of test compound dilution or vehicle control (Assay Buffer with equivalent DMSO concentration) to the appropriate wells.

-

Incubate for 30 minutes at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding 25 µL of 2X substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor fluorescence kinetics (e.g., Excitation: 328 nm, Emission: 393 nm) every 60 seconds for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence vs. time plot.

-

Normalize the data: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100.

-

Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Protocol 2: Carbonic Anhydrase II Stopped-Flow Assay

-

Principle: This is the gold-standard method for measuring CA activity. It directly measures the enzyme-catalyzed hydration of CO₂ by monitoring the accompanying pH change with a colorimetric indicator.

-

Methodology:

-

Reagent Preparation:

-

Buffer: 20 mM HEPES or TRIS, pH 7.5, containing 0.1 mM of a pH indicator (e.g., 4-nitrophenol).

-

Enzyme: Purified human Carbonic Anhydrase II (hCA II). Dilute to a final concentration of ~10 µM in buffer.

-

Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through chilled, deionized water for 30 minutes).

-

Test Compound: Prepare a serial dilution series in buffer.

-

-

Assay Procedure (using a stopped-flow spectrophotometer):

-

Equilibrate two drive syringes, one with the enzyme/inhibitor solution and the other with the CO₂-saturated water, to 25°C.

-

Rapidly mix the contents of the two syringes. The reaction starts upon mixing.

-

Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 400 nm for 4-nitrophenol) over time (milliseconds). The rate of absorbance change reflects the rate of proton production.

-

The uncatalyzed rate is measured by mixing the CO₂ solution with buffer alone (no enzyme).

-

-

Data Analysis:

-

Calculate the initial rate of the catalyzed (k_cat) and uncatalyzed (k_uncat) reactions.

-

The activity of the enzyme is proportional to (k_cat - k_uncat).

-

Calculate % Inhibition at each inhibitor concentration.

-

Plot % Inhibition versus log[Inhibitor Concentration] to determine the IC₅₀ value. The inhibition constant (Kᵢ) can be derived using the Cheng-Prusoff equation.

-

-

Conclusion and Future Directions

The molecular architecture of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid provides a compelling, rational basis for its function as a dual inhibitor of Matrix Metalloproteinases and Carbonic Anhydrases. Its sulfonamide group serves as a potent zinc-binding warhead, while its amino acid-derived body and substituted aromatic ring are poised to make specific, affinity-driving interactions within the active sites of these enzyme families.

While this guide establishes a strong theoretical and experimental framework, further studies are essential for definitive characterization. Key future directions include:

-

Enzyme Selectivity Profiling: Screening the compound against a broad panel of MMP and CA isoforms to determine its selectivity profile.

-

X-ray Crystallography: Co-crystallizing the inhibitor with its target enzymes to obtain definitive, high-resolution structural evidence of the binding mode.

-

In Vivo Efficacy Studies: Evaluating the therapeutic potential of the compound in relevant animal models of cancer or inflammatory disease.

The insights provided herein should serve as a valuable resource for researchers dedicated to the development of novel metalloenzyme inhibitors.

References

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Role of sulfonamide group in matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors: Ingenta Connect [ingentaconnect.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. caymanchem.com [caymanchem.com]

Unraveling the Enigma of CAS 1396962-98-3: A Case of Undisclosed Identity

A comprehensive search for the chemical entity designated by the Chemical Abstracts Service (CAS) number 1396962-98-3 has yielded no publicly available information regarding its chemical structure or physicochemical properties. This absence of data across scientific databases and commercial supplier catalogs suggests that the compound is not a commercially available reagent and has not been disclosed in public research, such as patents or scholarly articles.

For researchers, scientists, and drug development professionals, the CAS number serves as a unique and unambiguous identifier for a specific chemical substance. The inability to retrieve any information for CAS 1396962-98-3 indicates that this particular identifier may be associated with a proprietary compound under development, a substance that has only recently been synthesized and not yet publicly disclosed, or potentially an error in the CAS number itself.

In the typical workflow of chemical research and drug development, the chemical structure is the foundational piece of information from which all other properties are derived. Without this, it is impossible to predict or analyze its physicochemical characteristics, such as molecular weight, solubility, lipophilicity (LogP), and pKa. These properties are critical in assessing a compound's potential as a drug candidate, as they influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Furthermore, the lack of a known structure precludes any discussion of its synthesis, potential mechanism of action, or its role in any signaling pathways. The experimental protocols and in-depth technical analysis requested cannot be provided without this fundamental starting point.

Given the circumstances, it is recommended that the user verify the CAS number for any potential typographical errors. If the number is confirmed to be correct, the substance is likely part of a confidential research program, and information will only become available upon public disclosure by the originating entity.

For the purpose of illustrating the type of in-depth analysis that would be conducted had the information been available, a hypothetical workflow is presented below. This workflow outlines the logical progression from a known chemical structure to a comprehensive technical guide for a drug development professional.

Hypothetical Investigative Workflow for a Novel Chemical Entity

This diagram illustrates the typical progression of research and analysis that would be undertaken for a known chemical compound.

pharmacokinetic profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: De-risking Drug Candidates Through Early-Stage In Vitro Profiling

In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant portion of clinical trial failures can be attributed to suboptimal pharmacokinetic (PK) properties, such as poor bioavailability or unforeseen drug-drug interactions (DDIs).[1] In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) assays are fundamental tools for mitigating these risks long before a candidate compound enters in vivo testing.[2][3] By simulating physiological processes in a controlled laboratory setting, these assays provide critical data on a compound's potential behavior in the human body, guiding lead optimization and identifying liabilities at the earliest stages.[1][4]

This guide provides a comprehensive framework for the in vitro pharmacokinetic profiling of a novel sulfonamide-based compound, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid . We will move beyond simple procedural descriptions to explore the causal reasoning behind each experimental choice, grounded in the specific chemical architecture of the molecule. The protocols detailed herein are designed as self-validating systems, incorporating necessary controls to ensure data integrity and align with regulatory expectations.[5][6]

Molecular Structure of the Target Compound:

-

Compound Name: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

-

Molecular Formula: C₁₂H₁₄N₂O₆S[7]

-

Molecular Weight: 314.31 g/mol [7]

-

Key Functional Groups:

-

Sulfonamide: A core functional group known to influence metabolic pathways and plasma protein binding.[8]

-

Carboxylic Acid: An acidic moiety that will be ionized at physiological pH, impacting solubility, permeability, and interactions with transporters.

-

Carboxamide (Amide): A polar group contributing to the molecule's hydrogen bonding potential.

-

Acetylphenyl Group: A relatively lipophilic aromatic moiety that influences overall physicochemical properties.

-

Based on this structure, we can hypothesize a profile characterized by moderate lipophilicity, potential for metabolism via cytochrome P450 (CYP) enzymes, and significant binding to plasma proteins. The following in vitro assays are selected to systematically investigate these properties.

Metabolic Stability Assessment

Rationale and Strategic Importance

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability.[9] Rapid metabolism by hepatic enzymes can lead to low systemic exposure and the formation of potentially active or toxic metabolites. For a sulfonamide-containing compound, metabolism often occurs via oxidation reactions mediated by Phase I enzymes, particularly the cytochrome P450 (CYP) superfamily.[10] Therefore, assessing the compound's stability in the presence of liver-derived enzyme systems is a critical first step.

We will employ two primary systems:

-

Human Liver Microsomes (HLM): These are subcellular fractions containing a high concentration of Phase I enzymes (e.g., CYPs, FMOs) and are ideal for assessing oxidative metabolism.[9]

-

Cryopreserved Human Hepatocytes: These are whole liver cells that contain both Phase I and Phase II (conjugative) enzymes (e.g., UGTs, SULTs), offering a more complete picture of hepatic clearance.[9][11]

Experimental Workflow: Metabolic Stability

Caption: Workflow for the in vitro metabolic stability assay.

Detailed Protocol: Liver Microsomal Stability

-

Preparation of Reagents:

-

Prepare a 1 µM working solution of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid in potassium phosphate buffer (pH 7.4).

-

Thaw human liver microsomes (HLM) on ice and dilute to a final protein concentration of 0.5 mg/mL in the same buffer.[12]

-

Prepare the NADPH regenerating system as per the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the HLM suspension and the test compound working solution for 10 minutes at 37°C.[12]

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the HLM suspension.

-

Immediately add the pre-warmed test compound solution to the reaction mixture. The final organic solvent concentration should be ≤0.2% for DMSO.[12]

-

Incubate the reaction plate in a shaking water bath at 37°C.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a 96-well plate containing ice-cold acetonitrile (typically 2-3 volumes) with an internal standard.[12]

-

-

Sample Processing and Analysis:

-

Seal and centrifuge the plate at high speed (e.g., 4000 x g) for 15 minutes to precipitate the microsomal proteins.

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:[11]

-

t½ (min) = 0.693 / k

-

Clint (µL/min/mg protein) = (k / protein concentration)

-

-

Data Presentation: Metabolic Stability

| System | Time (min) | % Parent Remaining | In Vitro t½ (min) | Intrinsic Clearance (Clint) |

| Human Liver Microsomes | 0 | 100 | \multirow{6}{}{35} | \multirow{6}{}{39.6 µL/min/mg} |

| 5 | 90 | |||

| 15 | 68 | |||

| 30 | 45 | |||

| 45 | 28 | |||

| 60 | 18 | |||

| Human Hepatocytes | 0 | 100 | \multirow{6}{}{28} | \multirow{6}{}{49.5 µL/min/10⁶ cells} |

| 15 | 70 | |||

| 30 | 48 | |||

| 60 | 22 | |||

| 90 | 10 | |||

| 120 | 4 | |||

| Data shown are hypothetical and for illustrative purposes. |

Plasma Protein Binding (PPB)

Rationale and Strategic Importance

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, is a critical pharmacokinetic parameter.[13] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its pharmacological target, and be cleared from the body.[13] High plasma protein binding can affect drug distribution and clearance, potentially leading to a longer half-life. The sulfonamide moiety is known to contribute to high protein binding.

The Rapid Equilibrium Dialysis (RED) method is the gold standard for PPB assessment, as it minimizes non-specific binding and provides a direct measure of the unbound fraction (fu).[14][15]

Experimental Workflow: Plasma Protein Binding (RED)

Caption: Workflow for the Plasma Protein Binding (PPB) assay using RED.

Detailed Protocol: Rapid Equilibrium Dialysis

-

Preparation:

-

Spike the test compound into human plasma (and plasma from other species of interest, e.g., rat, dog) to a final concentration of 1-5 µM.[13]

-

Prepare a sufficient volume of phosphate-buffered saline (PBS, pH 7.4).

-

-

Assay Setup:

-

Place the RED device inserts into the wells of a compatible 96-well plate.

-

Add the compound-spiked plasma (e.g., 200 µL) to the sample chamber (red-ringed) of each insert.

-

Add PBS (e.g., 350 µL) to the corresponding buffer chamber of each insert.[15]

-

Include control compounds with known low and high binding (e.g., Atenolol and Warfarin) for system validation.[13]

-

-

Equilibrium Incubation:

-

Seal the plate securely to prevent evaporation.

-

Incubate at 37°C on an orbital shaker for 4 to 6 hours to allow the system to reach equilibrium.[15]

-

-

Sampling and Analysis:

-

After incubation, carefully remove aliquots from both the plasma and buffer chambers.

-

Combine the buffer aliquot with an equal volume of blank plasma. Combine the plasma aliquot with an equal volume of PBS. This ensures the matrices are matched for analysis.

-

Precipitate proteins from both samples using ice-cold acetonitrile containing an internal standard.

-

Centrifuge to pellet the protein and analyze the supernatants by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the fraction unbound (fu) and percent bound using the following formulas:

-

Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

-

Percent Bound = (1 - fu) * 100

-

-

The ICH M12 guideline provides flexibility for using experimentally measured fu values below 0.01 if the assay's accuracy and precision are demonstrated.[16]

-

Data Presentation: Plasma Protein Binding

| Species | % Bound | Fraction Unbound (fu) | % Recovery |

| Human | 98.5 | 0.015 | 95 |

| Rat | 97.2 | 0.028 | 92 |

| Dog | 99.1 | 0.009 | 96 |

| Mouse | 96.5 | 0.035 | 94 |

| Data shown are hypothetical and for illustrative purposes. |

Intestinal Permeability Assessment

Rationale and Strategic Importance

For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic efficacy.[17] The Caco-2 cell permeability assay is the most widely used and regulatory-accepted in vitro model for predicting human intestinal absorption.[18][19] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key efflux transporters (e.g., P-glycoprotein, P-gp).[20]

This assay provides two key parameters:

-

Apparent Permeability (Papp): A measure of the rate of transport across the cell monolayer.

-

Efflux Ratio (ER): A comparison of transport in the basolateral-to-apical (B-A) versus apical-to-basolateral (A-B) directions. An ER > 2 suggests the compound is a substrate for active efflux transporters.[20]

Experimental Workflow: Caco-2 Permeability

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Detailed Protocol: Caco-2 Permeability Assay

-

Cell Culture and Monolayer Integrity:

-

Culture Caco-2 cells on semi-permeable Transwell inserts for 21 days to allow for full differentiation and monolayer formation.

-

Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent, tight monolayer (typically ≥ 200 Ω·cm²).[21]

-

-

Transport Experiment:

-

Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

-

For A-to-B transport: Add the test compound dosing solution (e.g., 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[19]

-

For B-to-A transport: Add the test compound dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[20]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

-

Sampling and Analysis:

-

At the end of the incubation period, take samples from the donor and receiver compartments.

-

Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula:

-

Papp = (dQ/dt) / (A * C₀)

-

Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B-A) / Papp (A-B)

-

-

Data Presentation: Permeability and Efflux

| Parameter | Value | Classification |

| Papp (A→B) (10⁻⁶ cm/s) | 0.8 | Low to Moderate Permeability |

| Papp (B→A) (10⁻⁶ cm/s) | 2.5 | - |

| Efflux Ratio (ER) | 3.1 | Potential Efflux Substrate |

| Data shown are hypothetical and for illustrative purposes. An ER > 2 suggests the compound is actively transported by efflux pumps like P-gp. |

Cytochrome P450 (CYP) Inhibition Assay

Rationale and Strategic Importance

Inhibition of CYP enzymes is a primary cause of clinically significant drug-drug interactions (DDIs).[22] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to elevated plasma levels of the second drug, increasing the risk of toxicity.[23] Regulatory agencies like the FDA require in vitro evaluation of a compound's potential to inhibit major CYP isoforms (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[5][23]

This assay determines the concentration of the test compound required to inhibit 50% of a specific CYP enzyme's activity (IC₅₀).

Experimental Workflow: CYP Inhibition```dot

Detailed Protocol: IC₅₀ Determination

-

Preparation:

-

Prepare a series of dilutions of the test compound in buffer (e.g., 8 concentrations, 3-fold serial dilution starting at 100 µM). [23] * In a 96-well plate, combine recombinant human CYP enzymes, a CYP-isoform-specific probe substrate (at a concentration near its Km), and phosphate buffer.

-

-

Incubation:

-

Add the test compound dilutions to the plate and pre-incubate for 10 minutes at 37°C to allow for binding.

-

Initiate the reaction by adding an NADPH regenerating system.

-

Incubate at 37°C for a predetermined time that ensures linear metabolite formation.

-

-

Termination and Analysis:

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant for the amount of probe-specific metabolite formed using LC-MS/MS or a fluorometric plate reader.

-

[24]4. Data Analysis:

- Calculate the percent inhibition at each concentration relative to a vehicle control (0% inhibition) and a control with a known potent inhibitor (100% inhibition).

- Plot the percent inhibition versus the logarithm of the test compound concentration.

- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: CYP Inhibition Profile

| CYP Isoform | Probe Substrate | IC₅₀ (µM) | Risk Classification |

| CYP1A2 | Phenacetin | > 50 | Low |

| CYP2C9 | Diclofenac | 15.2 | Low-Moderate |

| CYP2C19 | S-Mephenytoin | > 50 | Low |

| CYP2D6 | Dextromethorphan | > 50 | Low |

| CYP3A4 | Midazolam | 8.9 | Moderate |

| Data shown are hypothetical and for illustrative purposes. IC₅₀ values < 10 µM often warrant further investigation for potential clinical DDIs. |

Integrated Summary and Forward Look

Synthesizing the results from this in vitro panel provides a foundational pharmacokinetic profile for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. The hypothetical data suggest a compound with:

-

Moderate to high metabolic clearance , primarily driven by hepatic enzymes.

-

High plasma protein binding , which may prolong its half-life but reduce the free fraction available for pharmacological activity.

-

Low to moderate passive permeability with a clear indication of being a substrate for intestinal efflux transporters, which could limit its oral bioavailability.

-

A moderate potential to inhibit CYP3A4 and a low-moderate potential to inhibit CYP2C9 , flagging a need for careful consideration of co-administered drugs metabolized by these pathways.

This integrated profile allows for a data-driven decision on the compound's future. The identified liabilities—namely, metabolic instability and active efflux—provide clear objectives for medicinal chemistry efforts to optimize the molecular structure. Furthermore, the CYP inhibition data are essential for designing safe and informative first-in-human clinical trials.

References

-

In Vitro ADME. (n.d.). Selvita. Retrieved from [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. Retrieved from [Link]

-

Plasma Protein Binding Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

-

Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (2020). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

-

DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

-

In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Plasma Protein Binding - In Vitro Assay. (n.d.). Charnwood Discovery. Retrieved from [Link]

-

Caco2 assay protocol. (n.d.). Retrieved from [Link]

-

In Vitro ADME Studies. (n.d.). PharmaLegacy. Retrieved from [Link]

-

Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

-

How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol. Retrieved from [Link]

-

In Vitro ADME. (n.d.). BioDuro. Retrieved from [Link]

-

In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen. Retrieved from [Link]

-

ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. (2024). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

ICH M12 Drug-Drug Interaction Studies Final Guidance. (2024). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. (2012). The AAPS Journal. Retrieved from [Link]

-

Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. Retrieved from [Link]

-

Caco-2 Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

-

Plasma Protein Binding Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

-

M12 Drug Interaction Studies. (2024). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

-

Understanding and reducing the experimental variability of in vitro plasma protein binding measurements. (2014). Bioanalysis. Retrieved from [Link]

-

CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

-

CYP Inhibition Assay. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

-

High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2015). Drug Metabolism and Disposition. Retrieved from [Link]

-

Cytochrome P450 Assays. (n.d.). Charles River Laboratories. Retrieved from [Link]

-

Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450. (2023). Environmental Science & Technology. Retrieved from [Link]

-

Combined In Vitro and Computational Investigations on Synthesized Sulfonamide-Based Antidiabetic Agents. (2026). MDPI. Retrieved from [Link]

-

Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2021). Pharmaceuticals. Retrieved from [Link]

-

Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]

-

In vitro pharmacodynamic models to determine the effect of antibacterial drugs. (2009). Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. (n.d.). MolPort. Retrieved from [Link]

-

(2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. (2010). Acta Crystallographica Section E. Retrieved from [Link]

-

(2S)-3-Carbamoyl-2-(4-meth-oxy-benzene-sulfonamido)-propanoic acid. (2010). Acta Crystallographica Section E. Retrieved from [Link]

-

(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 2. selvita.com [selvita.com]

- 3. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 5. fda.gov [fda.gov]

- 6. ICH M12 Drug-Drug Interaction Studies Final Guidance - 10/09/2024 | FDA [fda.gov]

- 7. 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3 | Buy Now [molport.com]

- 8. openaccesspub.org [openaccesspub.org]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. protocols.io [protocols.io]

- 12. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 13. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. charnwooddiscovery.com [charnwooddiscovery.com]

- 16. fda.gov [fda.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 19. enamine.net [enamine.net]

- 20. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 21. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 22. lnhlifesciences.org [lnhlifesciences.org]

- 23. enamine.net [enamine.net]

- 24. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]

An In-Depth Technical Guide to the Synthesis of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Introduction

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2] The target molecule, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, represents a sophisticated chemical scaffold, integrating a biologically relevant amino acid, L-asparagine, with a substituted aromatic sulfonyl moiety. Such structures are of significant interest to researchers in drug development due to their potential to interact with biological targets through a combination of hydrogen bonding, ionic interactions, and hydrophobic interactions. Amino acids provide a chiral, biocompatible platform for creating diverse and tailored sulfonamide structures.[3]

This guide provides a comprehensive, in-depth exploration of a robust and logical synthetic pathway to 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. We will dissect the synthesis into two primary stages: the preparation of the key electrophile, 4-acetylbenzenesulfonyl chloride, and its subsequent coupling with L-asparagine. The causality behind experimental choices, the underlying reaction mechanisms, and detailed, actionable protocols are presented to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis & Strategic Approach

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection at the sulfonamide (S-N) bond. This bond is classically formed via the reaction of a sulfonyl chloride with an amine.[1][4][5] This leads to two key precursors:

-

L-Asparagine : A readily available, chiral amino acid that serves as the nucleophilic component.

-

4-Acetylbenzenesulfonyl Chloride : A functionalized aryl sulfonyl chloride that acts as the electrophilic component.

While L-asparagine is commercially available, 4-acetylbenzenesulfonyl chloride is not as common and is best prepared from a suitable precursor. The most logical starting material for this is 4-aminoacetophenone (or 4-acetylaniline), which can be converted to the corresponding diazonium salt and subsequently to the sulfonyl chloride via a Sandmeyer-type reaction.[6][7] This overall strategy is outlined below.

Overall Synthesis Workflow

The synthesis is a two-stage process beginning with the conversion of a common starting material to a key intermediate, followed by the final coupling reaction.

Caption: Overall two-stage synthetic workflow.

Stage 1: Synthesis of 4-Acetylbenzenesulfonyl Chloride

The preparation of the aryl sulfonyl chloride intermediate is achieved via a classic Sandmeyer-type reaction, which involves the transformation of an aromatic amine into a diazonium salt, followed by its reaction with sulfur dioxide in the presence of a copper catalyst.[6][7]

Step 1.1: Diazotization of 4-Aminoacetophenone

The first step is the conversion of the primary aromatic amine of 4-aminoacetophenone into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid.[8]

Causality: This reaction must be performed at low temperatures (0-5 °C) because aryl diazonium salts are unstable and can decompose violently at higher temperatures, leading to the evolution of nitrogen gas and the formation of undesired byproducts. The strong acid is crucial for generating the active nitrosating agent, the nitrosonium ion (NO⁺).

Step 1.2: Sandmeyer-Type Reaction to form Sulfonyl Chloride

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent (like glacial acetic acid) containing a copper(I) or copper(II) chloride catalyst.[6] This results in the displacement of the diazonium group and the introduction of the sulfonyl chloride moiety.

Causality: The copper salt is essential for catalyzing the reaction, which proceeds through a radical mechanism.[7] The copper(I) species initiates a single-electron transfer (SET) to the diazonium ion, leading to the formation of an aryl radical and the loss of dinitrogen gas. This aryl radical then reacts with sulfur dioxide.

Experimental Protocol: Stage 1

| Reagent/Parameter | Quantity/Value | Purpose |

| 4-Aminoacetophenone | 13.5 g (0.1 mol) | Starting Material |

| Concentrated HCl | 30 mL | Acid for Diazotization |

| Sodium Nitrite (NaNO₂) | 7.6 g (0.11 mol) | Nitrous Acid Precursor |

| Glacial Acetic Acid | 100 mL | Solvent for SO₂ |

| Sulfur Dioxide (SO₂) | ~12.8 g (0.2 mol) | Reagent |

| Copper(II) Chloride (CuCl₂) | 2.7 g (0.02 mol) | Catalyst |

| Temperature | 0-5 °C | Maintain Diazonium Salt Stability |

Methodology:

-

In a 500 mL flask, suspend 4-aminoacetophenone in a mixture of concentrated HCl and 50 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in 20 mL of water and add it dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

-

In a separate 1 L flask, dissolve copper(II) chloride in 100 mL of glacial acetic acid and saturate the solution with sulfur dioxide gas by bubbling it through the mixture at 0 °C.

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture with vigorous stirring. A precipitate may form, and nitrogen gas will evolve.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

-

Pour the reaction mixture into 500 mL of ice water. The solid 4-acetylbenzenesulfonyl chloride will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like a hexane/ethyl acetate mixture.

Stage 2: Coupling of 4-Acetylbenzenesulfonyl Chloride with L-Asparagine

The final step is the formation of the sulfonamide bond. This is achieved through a nucleophilic substitution reaction between the amino group of L-asparagine and the sulfonyl chloride. The Schotten-Baumann reaction conditions are ideal for this transformation, utilizing a biphasic system with an aqueous base to neutralize the HCl byproduct and drive the reaction to completion.[9][10]

Causality: L-asparagine contains two nucleophilic groups (the α-amino group and the side-chain amide) and two acidic protons (from the carboxylic acid and the protonated amine). The α-amino group is significantly more nucleophilic than the side-chain amide. The reaction is performed under basic conditions (pH 8-10) to deprotonate the ammonium group of the amino acid, freeing the lone pair of the nitrogen to act as a nucleophile. The base also neutralizes the HCl generated during the reaction, preventing the protonation of unreacted amine.[1]

Reaction Mechanism: Sulfonamide Bond Formation

The mechanism is a nucleophilic attack of the deprotonated α-amino group of L-asparagine on the electrophilic sulfur atom of the sulfonyl chloride. This proceeds via a tetrahedral intermediate which then collapses, eliminating the chloride ion as a leaving group.

Caption: Mechanism for sulfonamide bond formation.

Experimental Protocol: Stage 2

| Reagent/Parameter | Quantity/Value | Purpose |

| L-Asparagine | 13.2 g (0.1 mol) | Nucleophile |

| Sodium Hydroxide (NaOH) | 8.0 g (0.2 mol) | Base |

| 4-Acetylbenzenesulfonyl Chloride | 21.9 g (0.1 mol) | Electrophile |

| Solvent | Water / 1,4-Dioxane (1:1) | Biphasic System |

| Temperature | 0 °C to Room Temp | Control Reaction Rate |

Methodology:

-

Dissolve L-asparagine and sodium hydroxide in 100 mL of water in a 500 mL flask and cool to 0 °C in an ice bath.

-

Dissolve 4-acetylbenzenesulfonyl chloride in 100 mL of 1,4-dioxane.

-

Add the sulfonyl chloride solution dropwise to the stirring aqueous solution of L-asparagine over 30 minutes, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, cool the mixture and acidify to pH 2-3 with cold 2M HCl. The target product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

-

The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

Characterization of Final Product

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the acetylphenyl ring, the α-proton of the asparagine backbone, the β-protons adjacent to the side-chain amide, the protons of the side-chain amide (NH₂), the sulfonamide proton (SO₂NH), and the methyl protons of the acetyl group.[11][12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbons (ketone, carboxylic acid, and amide), the aromatic carbons, and the aliphatic carbons of the asparagine backbone.[11][12]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observable for the N-H stretch (amide and sulfonamide), C=O stretch (ketone, acid, amide), S=O asymmetric and symmetric stretches (sulfonyl group), and aromatic C-H and C=C stretches.[11]

-

HRMS (High-Resolution Mass Spectrometry): Will provide the exact mass of the molecule, confirming its elemental composition.[11][13]

-

Melting Point: A sharp melting point is indicative of a pure crystalline compound.[1]

Conclusion

This guide has detailed a logical and robust two-stage synthesis for 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. By leveraging well-established and reliable chemical transformations—diazotization followed by a Sandmeyer-type reaction and a subsequent Schotten-Baumann coupling—this pathway provides a clear and reproducible method for accessing this complex molecule. The provided protocols, mechanistic insights, and rationale for experimental choices offer researchers a solid foundation for the synthesis and future exploration of this and related sulfonamide-amino acid conjugates in the field of drug discovery and development.

References

-

Wikipedia. Sulfonamide. [Link]

-

Barreiro, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

-

Neumann, J. J., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Catalysis. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

Manley, J. B., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Link]

-

Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Chemistry. [Link]

-

Moura, J. C. V., et al. (2023). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Advances. [Link]

-

Ibrahim, M. A., et al. (2023). Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. Molecules. [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

White, T. D., et al. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development. [Link]

-

PrepChem. (2023). Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

-

Baxendale Group. (2010). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2016). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. [Link]

-

Kumar, C. S. C., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E. [Link]

-

Onajobi, A. O., et al. (2023). N-Aryl Amino Acids as Potential Antibacterial Agents. Reactions. [Link]

-

Lubkowski, J., et al. (2024). Stereochemical aspects of the nucleophilic attack in different classes of L-asparaginases. IUCrJ. [Link]

-

Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction. Why is aniline not used for this step? [Link]

-

Mahmood, A., et al. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences. [Link]

-

Britton, R., et al. (2007). Synthesis of sulfonamide-conjugated glycosyl-amino acid building blocks. Carbohydrate Research. [Link]

-

Chay, D. Z., et al. (1983). Potential inhibitors of L-asparagine biosynthesis. 4. Substituted sulfonamide and sulfonylhydrazide analogues of L-asparagine. Journal of Medicinal Chemistry. [Link]

-

Chay, D. Z., et al. (1982). Potential antitumor agents via inhibitors of L-asparagine synthetase: substituted sulfonamides and sulfonyl hydrazides related to glutamine. Journal of Pharmaceutical Sciences. [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. [Link]

- Google Patents. (2021). Preparation method of p-acetamidobenzenesulfonyl chloride.

-

Reddy, K. L., et al. (2012). Room Temperature N-Arylation of Amino Acids and Peptides Using Copper(I) and β-Diketone. Organic & Biomolecular Chemistry. [Link]

-

Barreiro, G., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie. [Link]

-

Guo, Y., & Li, L. (2009). Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry. Methods in Molecular Biology. [Link]

-

Hashem, S. M. (2005). Synthesis of Some N-Aryl alpha Amino Acids Using Diaryliodonium Salts. University of the Sunshine Coast. [Link]

-

Thapa, B. (2015). Mass spectrometric characterization of remotely charged amino acids and peptides. Purdue e-Pubs. [Link]

Sources

- 1. Sulfonamide - Wikipedia [en.wikipedia.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. acs.figshare.com [acs.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. N-Aryl Amino Acids as Potential Antibacterial Agents [mdpi.com]

- 12. rsc.org [rsc.org]

- 13. Amino Acid Analysis by Capillary Electrophoresis-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

In Vitro Toxicology & Safety Profile of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid: A Methodological Guide

Abstract

This technical guide outlines a comprehensive strategy for characterizing the in vitro toxicity and safety profile of the novel chemical entity 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, hereafter referred to as "Compound X." As a sulfonamide derivative, Compound X belongs to a class of molecules with diverse biological activities, necessitating a thorough preclinical safety assessment. This document provides a structured framework for researchers, scientists, and drug development professionals, detailing validated experimental protocols for evaluating cytotoxicity, genotoxicity, and key mechanisms of cellular damage. By explaining the causality behind experimental choices and presenting data interpretation strategies, this guide serves as a roadmap for generating a robust and reliable in vitro safety profile for Compound X or other novel chemical entities.

Introduction: The Need for In Vitro Toxicological Assessment

The development of new therapeutic agents or industrial chemicals requires a rigorous evaluation of their potential toxicity. Early-stage in vitro toxicology screening is a critical step to identify potential hazards, de-risk candidates, and guide further development.[1] The subject of this guide, 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (Compound X), is an amino acid-derived sulfonamide.[2] While related structures have been investigated for various biological activities, the safety profile of this specific molecule is uncharacterized.

In vitro cell-based assays offer a powerful, high-throughput, and ethically considerate alternative to extensive animal testing in the initial phases of safety assessment. These models allow for the controlled investigation of a compound's effects on fundamental cellular processes. A tiered approach, starting with general cytotoxicity and progressing to more specific mechanistic and genotoxicity assays, provides a comprehensive picture of a compound's potential for inducing cellular harm.[3] This guide will detail the core assays required to build such a profile for Compound X.

Tier 1: Primary Cytotoxicity Assessment

The first step in evaluating a novel compound is to determine the concentrations at which it causes overt cell death. This is typically achieved by measuring key indicators of cell health: metabolic activity and membrane integrity. A common choice for initial screening is a well-characterized human cell line, such as the HepG2 hepatocarcinoma line, as the liver is a primary site of drug metabolism and toxicity.[4][5]

Cell Viability via Metabolic Competence: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the activity of mitochondrial dehydrogenases in living cells.[6] This activity is considered a proxy for the number of viable, metabolically active cells.[6]

Workflow for Cytotoxicity Screening

Caption: Workflow for MTT-based cytotoxicity assessment.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

-

Compound Treatment: Prepare a 2X stock of Compound X's highest desired concentration in culture medium. Perform serial dilutions to create a range of concentrations. Remove the old medium from the cells and add 100 µL of the appropriate Compound X dilution or vehicle control (e.g., 0.1% DMSO) to each well.[7]

-

Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[7]

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[7]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Hypothetical Data Presentation

| Concentration (µM) | % Cell Viability (24h) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 98 ± 4.8 |

| 10 | 91 ± 6.1 |

| 50 | 75 ± 5.5 |

| 100 | 52 ± 4.9 |

| 250 | 21 ± 3.8 |

| 500 | 5 ± 2.1 |

| Table 1: Hypothetical viability of HepG2 cells treated with Compound X for 24 hours, as measured by the MTT assay. The calculated IC₅₀ value from this data would be approximately 100 µM. |

Cell Membrane Integrity: Lactate Dehydrogenase (LDH) Release Assay

To complement the metabolic data, an LDH assay measures the release of the cytosolic enzyme Lactate Dehydrogenase into the culture medium upon cell membrane damage, a hallmark of necrosis.[6][8]

Experimental Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often efficient to run this assay in parallel on a separate plate.

-

Controls: Include "no-cell" (medium only), "vehicle" (untreated cells), and "maximum LDH release" controls. The maximum release is induced by adding a lysis solution (e.g., 1% Triton X-100) to control wells 30 minutes before the endpoint.[9]

-

Sample Collection: After the incubation period, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well according to the manufacturer's instructions. Incubate for 30 minutes at room temperature, protected from light.[7]

-

Data Acquisition: Measure the absorbance at 490 nm.

-

Data Analysis: Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting background values.

Tier 2: Genotoxicity Assessment

Genotoxicity testing is essential to determine if a compound can damage genetic material (DNA), which can lead to mutations and potentially cancer.[3] A standard initial in vitro screen is the micronucleus test.[10]

In Vitro Micronucleus Test

This assay detects small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes that lag behind during cell division (mitosis).[1][10] Their presence indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.

Experimental Protocol: In Vitro Micronucleus Test

-

Cell Culture: Seed cells (e.g., human lymphocytes or a suitable cell line like CHO-K1) at an appropriate density in culture flasks or plates.

-

Compound Exposure: Treat cells with a range of concentrations of Compound X (typically up to the IC₅₀ value) for a period that covers at least one full cell cycle (e.g., 24 hours). Include both a negative (vehicle) and a positive control (e.g., Mitomycin C for clastogenicity, Colchicine for aneugenicity).

-

Blocking Cytokinesis: Add Cytochalasin B, an agent that blocks the final step of cell division (cytokinesis), resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.

-

Cell Harvesting & Staining: Harvest the cells, gently lyse the cytoplasm, and fix the nuclei. Stain the cells with a DNA-specific dye such as DAPI or Giemsa.

-

Microscopic Analysis: Score at least 1000 binucleated cells per concentration under a fluorescence microscope. Count the number of binucleated cells that contain one or more micronuclei.

-

Data Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive genotoxic result.[10]

Tier 3: Mechanistic Insights into Toxicity

If significant cytotoxicity is observed, the next logical step is to investigate the underlying mechanism of cell death. Common mechanisms of drug-induced toxicity include the induction of oxidative stress and mitochondrial dysfunction.[11][12]

Distinguishing Apoptosis from Necrosis

Understanding the mode of cell death is crucial. Apoptosis is a programmed, controlled form of cell death, while necrosis is a more chaotic process resulting from acute injury and membrane rupture.[11] Annexin V and Propidium Iodide (PI) staining analyzed by flow cytometry can distinguish these populations.

-

Annexin V binds to phosphatidylserine, which flips to the outer cell membrane during early apoptosis.

-

Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptosis/necrosis).

Workflow for Apoptosis/Necrosis Analysis

Caption: Flow cytometry workflow for apoptosis detection.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with selected concentrations of Compound X (e.g., IC₅₀ and 2x IC₅₀) for 24 hours.

-

Harvesting: Collect both adherent and floating cells to ensure all dead cells are included.

-

Staining: Wash the cells and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the kit manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: Analyze the stained cells immediately using a flow cytometer.

Summary and Future Directions

This guide provides a foundational, tiered approach to characterizing the in vitro safety profile of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid (Compound X). The sequence of assays—from broad cytotoxicity to specific genotoxicity and mechanistic studies—allows for an efficient and logical assessment of potential cellular hazards.

A finding of significant cytotoxicity (e.g., IC₅₀ < 10 µM) would warrant further investigation into mechanisms like oxidative stress (via ROS detection assays) or mitochondrial membrane potential disruption.[12] A positive genotoxicity result would be a major red flag, likely requiring more advanced testing and potentially halting development.[1] Conversely, a clean profile (high IC₅₀, no genotoxicity) provides confidence for advancing the compound to more complex in vitro models (e.g., 3D cell cultures) or subsequent in vivo studies. This structured approach ensures that decisions in the drug development pipeline are based on robust, scientifically sound data.

References

-

National Center for Biotechnology Information (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available at: [Link]

-

Gümüşel, B. (2015). Cellular and Molecular Aspects of Drug-Induced Liver Toxicity: Recent Prominent Mechanisms. IntechOpen. Available at: [Link]

-

Evotec (n.d.). Mechanisms of Drug-Induced Toxicity. Available at: [Link]

-

Springer Nature Experiments (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

-

Al-Kuraishy, H. M., et al. (2024). Metabolomic and Cellular Mechanisms of Drug‐Induced Ototoxicity and Nephrotoxicity: Therapeutic Implications of Uric Acid Modulation. National Center for Biotechnology Information. Available at: [Link]

-

Creative Biolabs (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Available at: [Link]

-

Kirsch-Volders, M., et al. (2011). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. PubMed. Available at: [Link]

-

Longo, G. (n.d.). Molecular and Cellular Mechanisms of Drug-Induced Liver Injury in Biomedical Toxicology. Longdom Publishing S.L. Available at: [Link]

-

Bio-protocol (2016). In vitro cytotoxicity assay. Available at: [Link]

-

Martins, C., et al. (2020). Ocular Cell Lines and Genotoxicity Assessment. National Center for Biotechnology Information. Available at: [Link]

-

Shankar, R. (2024). Drug Toxicity Mechanisms Implications and Prevention Strategies. Available at: [Link]

-

Vinken, M., et al. (2015). Evaluation of four human cell lines with distinct biotransformation properties for genotoxic screening. Oxford Academic. Available at: [Link]

-

U.S. Food and Drug Administration (FDA) (1997). Guidance for Industry - S2B Genotoxicity: A Standard Battery for Genotoxicity Testing of Pharmaceuticals. Available at: [Link]

-

Nevada Division of Environmental Protection (2007). TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Available at: [Link]

-

Sławiński, J., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated. MOST Wiedzy. Available at: [Link]

-

Arshad, S., et al. (2011). (2S)-3-Carbamoyl-2-(4-methoxybenzenesulfonamido)propanoic acid. National Center for Biotechnology Information. Available at: [Link]

-

Mingeot-Leclercq, M.P., et al. (n.d.). Cellular toxicity of antibiotics and other drugs. Université catholique de Louvain. Available at: [Link]

-

Pazmiño, D.M., et al. (2011). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. Taylor & Francis Online. Available at: [Link]

Sources

- 1. miltenyibiotec.com [miltenyibiotec.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. longdom.org [longdom.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. belmagumusel.com [belmagumusel.com]

- 12. evotec.com [evotec.com]

molecular weight and exact mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

An In-depth Guide to the Molecular Weight and Exact Mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

Introduction

In the landscape of drug discovery and development, the precise characterization of a molecule is paramount. Two fundamental properties that form the bedrock of this characterization are molecular weight and exact mass. This guide provides a detailed exploration of these properties for the compound 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid, a sulfonamide derivative with potential applications in medicinal chemistry. Understanding the distinction between and the methods for determining these values is crucial for researchers in confirming molecular identity, assessing sample purity, and elucidating structural information.

This document will delve into the calculated molecular properties of this compound, clarify the theoretical difference between molecular weight and exact mass, and provide a practical, field-proven protocol for their experimental determination using mass spectrometry.

Compound Profile

-

Systematic Name: 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid

-

Molecular Formula: C₁₂H₁₄N₂O₆S[1]

-

CAS Number: 1396962-98-3[1]

Quantitative Data Summary

The molecular properties of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid are summarized in the table below.

| Property | Value | Description |

| Molecular Weight | 314.31 g/mol | Calculated using the weighted average of the atomic masses of all isotopes of each element in the molecule, based on their natural abundance.[2] |

| Exact Mass | 314.0576 Da | The monoisotopic mass, calculated using the mass of the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).[3] |

Conceptual Distinction: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts critical in the context of analytical techniques like mass spectrometry.[3]

-

Molecular Weight (or Molar Mass) is an average value. It is calculated by summing the atomic weights of the constituent atoms. The atomic weight of an element is the weighted average of the masses of its naturally occurring isotopes. This value is typically used in stoichiometric calculations for bulk quantities of a substance.

-

Exact Mass is a calculated value based on the masses of the most abundant isotope of each element in the molecule.[3] Mass spectrometry is a technique capable of separating ions based on their mass-to-charge ratio, and for small molecules, it can resolve the contributions of different isotopes.[4][5] The peak corresponding to the molecule composed entirely of the most abundant isotopes is the monoisotopic peak, and its mass is the exact mass.[3]

The difference between these two values becomes more pronounced in larger molecules with a greater number of atoms (especially carbon), which has a naturally occurring heavy isotope (¹³C) with an abundance of approximately 1.1%.

Experimental Determination via Mass Spectrometry

Mass spectrometry is the definitive technique for determining the molecular weight and, more specifically, the exact mass of a compound.[2][6] It provides a direct measurement of the mass-to-charge ratio (m/z) of ions, from which the molecular mass can be deduced.[4]

The Rationale Behind Mass Spectrometry

The core principle of mass spectrometry involves the conversion of a neutral molecule into an ion, followed by the separation of these ions in a magnetic or electric field according to their m/z ratio, and finally, their detection.[5] The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z value often corresponds to the intact ionized molecule, known as the molecular ion (M⁺), and provides its molecular weight.[4] High-resolution mass spectrometers can measure the m/z value with sufficient accuracy to determine the elemental composition of the molecule.[7]

Experimental Workflow: High-Resolution Mass Spectrometry

The following protocol outlines a standard procedure for the determination of the exact mass of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.

- Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a final concentration of 1 mg/mL.

- Prepare a dilute working solution (e.g., 10 µg/mL) by serial dilution in the same solvent. The final concentration may need to be optimized based on the sensitivity of the mass spectrometer.

2. Instrument Setup (Direct Infusion ESI-QTOF):

- Ionization Source: Electrospray Ionization (ESI) is chosen for its soft ionization capabilities, which typically keeps the molecule intact, minimizing fragmentation and maximizing the abundance of the molecular ion.

- Mass Analyzer: A Quadrupole Time-of-Flight (QTOF) analyzer is selected for its high resolution and mass accuracy, which are essential for determining the exact mass.

- Infusion: The sample is introduced into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This method provides a steady stream of ions for signal averaging and accurate mass measurement.

- Polarity: The analysis can be performed in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. For this compound, the carboxylic acid group makes negative ion mode a strong candidate ([M-H]⁻), while the nitrogen atoms could be protonated in positive ion mode ([M+H]⁺).

3. Data Acquisition:

- Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure the detection of the molecular ion and any potential adducts or fragments.

- Calibration: The instrument must be calibrated using a known standard with masses close to that of the analyte to ensure high mass accuracy.

- Acquisition Time: Acquire data for a sufficient duration (e.g., 1-2 minutes) to obtain a stable signal and a high-quality averaged spectrum.

4. Data Analysis:

- Identify the peak corresponding to the molecular ion. In positive ion mode, this will likely be the [M+H]⁺ adduct at approximately m/z 315.0654. In negative ion mode, this would be the [M-H]⁻ ion at approximately m/z 313.0498.

- The measured m/z value is then used to calculate the exact mass of the neutral molecule.

- The high-resolution data allows for the confirmation of the elemental formula, as the measured exact mass should be within a narrow tolerance (typically <5 ppm) of the calculated exact mass for C₁₂H₁₄N₂O₆S.

Workflow Visualization

Caption: Workflow for Exact Mass Determination.

Conclusion

The accurate determination of the molecular weight (314.31 g/mol ) and exact mass (314.0576 Da) of 2-(4-Acetylbenzenesulfonamido)-3-carbamoylpropanoic acid is a foundational step in its chemical and pharmacological evaluation. While molecular weight is a useful property for bulk chemistry, the exact mass, determined with high precision by techniques such as mass spectrometry, provides a higher level of confidence in the compound's identity and elemental composition. The protocol and principles outlined in this guide represent a standard, robust approach for obtaining these critical analytical data points, ensuring the integrity of research and development efforts.

References

- Vertex AI Search. (n.d.). How can mass spectrometry determine molecular weight of organic compounds?.

-

MolPort. (n.d.). 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid. Retrieved from [Link]

- Sudjadi, et al. (2002).

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

-

University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.5.5: Measuring the Molecular Mass of Organic Compounds- Mass Spectrometry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Determination of Molecular Mass. Retrieved from [Link]

- Lebedev, A. T., & Zaikin, V. G. (2006). Organic mass spectrometry at the beginning of the 21st century.

Sources

- 1. 2-(4-acetylbenzenesulfonamido)-3-carbamoylpropanoic acid | 1396962-98-3 | Buy Now [molport.com]

- 2. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 3. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 4. tutorchase.com [tutorchase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Determination of Molecular Mass | MtoZ Biolabs [mtoz-biolabs.com]

- 7. rsc.org [rsc.org]

Thermodynamic and Kinetic Profiling of CAS 1396962-98-3: Binding Affinity and Mechanistic Insights into N-Arylsulfonyl Amino Acid Interactions

Target Audience: Researchers, Biophysicists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary